REACTION_CXSMILES
|
C([N:11](CCCCCCCCCC)CCCN)CCCCCCCCC.[S:26]([OH:30])([OH:29])(=[O:28])=[O:27].CO[C:33](=[NH:35])[NH2:34]>>[S:26]([O-:30])([O-:29])(=[O:28])=[O:27].[NH2:34][C:33]([NH2:35])=[NH2+:11].[NH2:34][C:33]([NH2:35])=[NH2+:11] |f:1.2,3.4.5|
|
Name
|
1-didecylamino-3-amino-propane
|
Quantity
|
708 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCC)N(CCCN)CCCCCCCCCC
|
Name
|
|
Quantity
|
236 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)O.COC(N)=N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The working up of this batch resulted in 623 g (70% of the
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])[O-].NC(=[NH2+])N.NC(=[NH2+])N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |